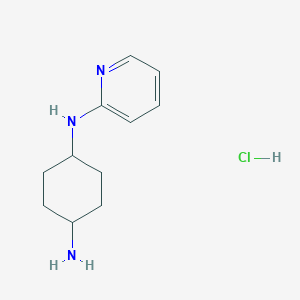
(1-Cyclohexylethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Cyclohexylethyl)hydrazine: is an organic compound with the molecular formula C8H18N2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl group attached to the ethyl chain, which is further bonded to a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclohexylethyl)hydrazine typically involves the reaction of cyclohexyl ethyl ketone with hydrazine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually catalyzed by an acid, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate, which is then reduced to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Cyclohexylethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of azines or other nitrogenous compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Cyclohexylethyl)hydrazine is used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing heterocycles .
Biology: In biological research, it is used to study the effects of hydrazine derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (1-Cyclohexylethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and cellular signaling .
Comparaison Avec Des Composés Similaires
Hydrazine: A simpler hydrazine derivative with a broader range of applications but higher toxicity.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and medicinal chemistry.
Isonicotinic Hydrazide: A hydrazine derivative with significant applications in the treatment of tuberculosis.
Uniqueness: (1-Cyclohexylethyl)hydrazine is unique due to its cyclohexyl group, which imparts specific steric and electronic properties, making it suitable for selective reactions and applications in various fields .
Propriétés
Numéro CAS |
13324-55-5 |
|---|---|
Formule moléculaire |
C8H18N2 |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
1-cyclohexylethylhydrazine |
InChI |
InChI=1S/C8H18N2/c1-7(10-9)8-5-3-2-4-6-8/h7-8,10H,2-6,9H2,1H3 |
Clé InChI |
RUKUORIYNWXLFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCCC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




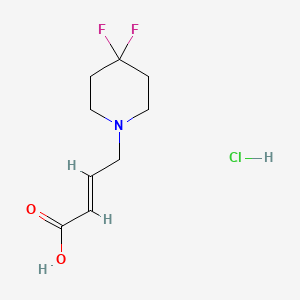
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)
![tert-Butyl 2-methyl-3-oxo-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B11755448.png)
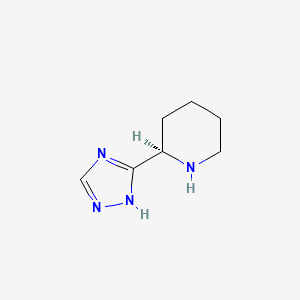
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
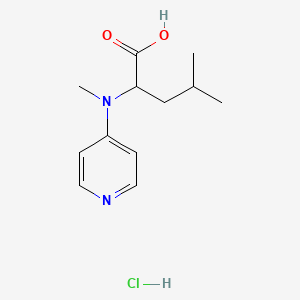
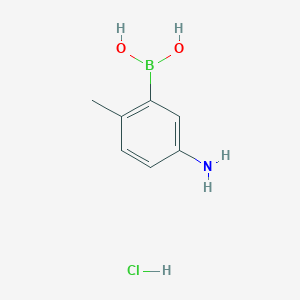
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
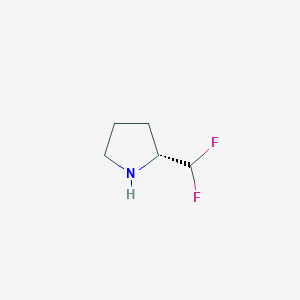
![7-Amino-2-azaspiro[3.5]nonan-1-one](/img/structure/B11755497.png)

